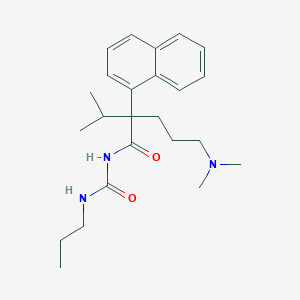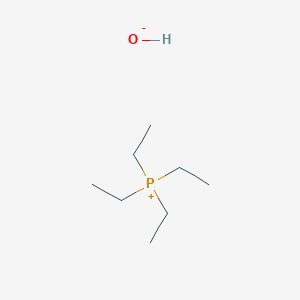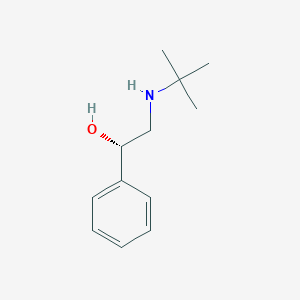
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. P2X3 receptor is a subtype of ATP-gated ion channels, which plays an essential role in nociceptive signaling. A-317491 is a potent and selective antagonist of P2X3 receptors, which has been extensively studied for its potential therapeutic applications in pain management.
Wirkmechanismus
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea is a selective antagonist of the P2X3 receptor, which blocks the ATP-induced activation of the receptor. The P2X3 receptor is expressed in sensory neurons, and its activation by ATP leads to the influx of cations, including calcium, which depolarizes the neuron and triggers nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea blocks the P2X3 receptor-mediated nociceptive signaling by preventing the influx of cations, thereby reducing pain.
Biochemische Und Physiologische Effekte
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to have a selective and potent inhibitory effect on the P2X3 receptor. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to reduce pain in animal models of inflammatory and neuropathic pain, suggesting its potential therapeutic applications in pain management. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been shown to reduce the frequency and intensity of migraine attacks in animal models, indicating its potential use in the treatment of migraine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has several advantages for lab experiments, including its selectivity and potency as a P2X3 receptor antagonist. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has some limitations, including its potential off-target effects, which may interfere with the interpretation of experimental results. Further studies are needed to fully understand the potential off-target effects of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea.
Zukünftige Richtungen
There are several future directions for the study of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. One potential direction is the development of more selective and potent P2X3 receptor antagonists with fewer off-target effects. Another direction is the study of the mechanisms of action of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea and its potential interactions with other signaling pathways involved in nociceptive signaling. Further studies are also needed to determine the potential therapeutic applications of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea in pain management and migraine treatment.
Synthesemethoden
The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1-naphthylacetic acid with isopropylamine to form the corresponding amide. The amide is then reacted with 3-(dimethylamino)propyl chloride to form the intermediate, which is further reacted with propyl isocyanate to form the final product, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied for its potential therapeutic applications in pain management. The P2X3 receptor is expressed in sensory neurons, and its activation is involved in nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to block the P2X3 receptor-mediated nociceptive signaling and reduce pain in animal models of inflammatory and neuropathic pain. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been studied for its potential use in the treatment of migraine, as the P2X3 receptor is involved in the pathophysiology of migraine.
Eigenschaften
CAS-Nummer |
13349-37-6 |
|---|---|
Produktname |
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea |
Molekularformel |
C24H35N3O2 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-(propylcarbamoyl)pentanamide |
InChI |
InChI=1S/C24H35N3O2/c1-6-16-25-23(29)26-22(28)24(18(2)3,15-10-17-27(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H2,25,26,28,29) |
InChI-Schlüssel |
DZBUMGLHZJALAE-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Kanonische SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonyme |
1-[5-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)valeryl]-3-propylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)








